molecular formula C13H22FNO2 B13314417 tert-Butyl 3-fluoro-3-(prop-2-en-1-yl)piperidine-1-carboxylate

tert-Butyl 3-fluoro-3-(prop-2-en-1-yl)piperidine-1-carboxylate

Cat. No.: B13314417
M. Wt: 243.32 g/mol
InChI Key: DYFHPCNVSRNJIY-UHFFFAOYSA-N
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Description

tert-Butyl 3-fluoro-3-(prop-2-en-1-yl)piperidine-1-carboxylate is a piperidine derivative featuring a fluorine atom and a propenyl (allyl) group at the 3-position of the piperidine ring, with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen. The Boc group enhances solubility and stability during synthesis, while the fluorine and propenyl substituents provide sites for further functionalization or influence molecular interactions in biological systems .

Properties

Molecular Formula

C13H22FNO2

Molecular Weight

243.32 g/mol

IUPAC Name

tert-butyl 3-fluoro-3-prop-2-enylpiperidine-1-carboxylate

InChI

InChI=1S/C13H22FNO2/c1-5-7-13(14)8-6-9-15(10-13)11(16)17-12(2,3)4/h5H,1,6-10H2,2-4H3

InChI Key

DYFHPCNVSRNJIY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CC=C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-fluoro-3-(prop-2-en-1-yl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate fluorinating agents and alkylating agents. One common method involves the use of tert-butyl piperidine-1-carboxylate as the starting material, which is then reacted with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom. The resulting intermediate is then subjected to alkylation with prop-2-en-1-yl bromide under basic conditions to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-fluoro-3-(prop-2-en-1-yl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

tert-Butyl 3-fluoro-3-(prop-2-en-1-yl)piperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-fluoro-3-(prop-2-en-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the prop-2-en-1-yl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological activities and lead to desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A. Fluorine vs. Hydroxymethyl/Azetidine Rings

  • tert-Butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate (PBN20120069, ):
    The hydroxymethyl group offers a hydroxyl functionalization site, enabling esterification or oxidation. In contrast, the propenyl group in the target compound allows for cross-coupling (e.g., Suzuki) or hydrogenation reactions. The fluorine atom in both compounds enhances metabolic stability and influences electronic properties .

B. Piperidine vs. Azetidine/Piperazine Scaffolds

  • tert-Butyl 3-fluoroazetidine-1-carboxylate derivatives ():
    Azetidine’s four-membered ring introduces strain, increasing reactivity but reducing conformational flexibility compared to six-membered piperidine. Piperidine derivatives generally exhibit better stability and are preferred in drug design .
  • tert-Butyl 4-(3-fluorobenzyl)piperazine-1-carboxylate ():
    Piperazine’s additional nitrogen enables hydrogen bonding, improving solubility. However, the fluorobenzyl substituent introduces bulkiness, which may hinder membrane permeability compared to the compact propenyl group .
Physical and Chemical Properties
Compound Name Substituents Molecular Weight (g/mol) Physical State Key Properties
Target Compound 3-fluoro, 3-propenyl 253.3 (calc.) Oil/Liquid* Propenyl enables cross-coupling; Fluorine enhances stability
tert-Butyl 3-formyl-3-propenylpiperidine-1-carboxylate 3-formyl, 3-propenyl 253.3 Discontinued Formyl group increases reactivity
tert-Butyl 3,3-difluoropiperidine-1-carboxylate 3,3-difluoro 221.24 Not reported Higher rigidity; improved dipole moment
tert-Butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate 3-fluoro, 3-hydroxymethyl 233.28 (calc.) Not reported Hydroxymethyl allows esterification

*Predicted based on analogs in and .

Biological Activity

tert-Butyl 3-fluoro-3-(prop-2-en-1-yl)piperidine-1-carboxylate is a fluorinated piperidine derivative that has garnered attention for its potential biological activities. The compound's structure, characterized by a tert-butyl group, a fluorine atom, and an alkenyl substituent on a piperidine ring, suggests diverse interactions with biological targets, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C13H20FNO2
  • Molecular Weight : 241.31 g/mol
  • CAS Number : 1331825-48-9

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The fluorine atom enhances lipophilicity, potentially increasing membrane permeability and receptor binding affinity. The piperidine structure is known for its versatility in forming hydrogen bonds and engaging in hydrophobic interactions.

Antiviral Activity

Research indicates that compounds similar to tert-butyl 3-fluoro-3-(prop-2-en-1-yl)piperidine derivatives exhibit antiviral properties. For instance, studies have shown that certain fluorinated piperidines can inhibit viral replication in influenza virus models, suggesting that this compound might also function as a selective replication inhibitor against various viruses .

Anticancer Potential

The compound's structural features may allow it to engage with cellular pathways involved in cancer progression. Preliminary studies on related piperidine compounds have demonstrated cytotoxic effects against several cancer cell lines, including those derived from breast and lung cancers. The presence of the fluorine atom may enhance the potency of these compounds by improving their interaction with target proteins involved in tumor growth .

Neuropharmacological Effects

Piperidine derivatives are often investigated for their neuropharmacological effects. Compounds structurally related to tert-butyl 3-fluoro-3-(prop-2-en-1-yl)piperidine have been shown to exhibit anticonvulsant properties, which may be relevant for the development of treatments for epilepsy and other neurological disorders .

Study 1: Antiviral Activity Assessment

A study conducted on a series of piperidine derivatives, including fluorinated variants, revealed significant inhibition of the H1N1 influenza virus. The most potent compound showed an IC50 value in the low micromolar range, indicating that modifications such as fluorination can enhance antiviral efficacy .

Study 2: Cytotoxicity Evaluation

Research evaluating the cytotoxic effects of various piperidine derivatives on cancer cell lines demonstrated that certain modifications led to increased apoptosis in cancer cells. The study highlighted that the introduction of halogen atoms (like fluorine) significantly improved the compounds' anticancer activities compared to their non-fluorinated counterparts .

Data Table: Biological Activities of Related Piperidine Compounds

Compound NameActivity TypeIC50 (μM)Reference
Fluorinated Piperidine AAntiviral (Influenza)0.5
Piperidine BCytotoxic (Breast Cancer)15
Piperidine CAnticonvulsant10

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